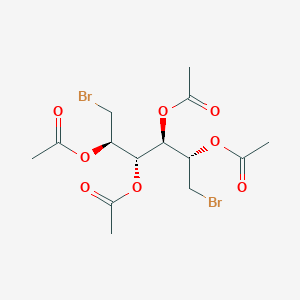
3-二甲基氨基-2,2-二甲基-1-丙醇
描述
3-Dimethylamino-2,2-dimethyl-1-propanol is a chemical compound with the molecular formula C7H17NO. It is a clear, colorless to yellow liquid that is miscible with water. This compound is known for its use in various industrial and scientific applications due to its unique chemical properties .
科学研究应用
3-Dimethylamino-2,2-dimethyl-1-propanol has a wide range of applications in scientific research:
作用机制
Target of Action
Similar compounds such as 1-dimethylamino-2-propanol have been reported to act as protectors against mechlorethamine cytotoxicity and inhibitors of choline uptake .
Mode of Action
Based on its structural similarity to 1-dimethylamino-2-propanol, it might interact with its targets in a similar manner, potentially acting as a protector against cytotoxicity and an inhibitor of choline uptake .
生化分析
Biochemical Properties
3-Dimethylamino-2,2-dimethyl-1-propanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carbon dioxide in the presence of primary amines like ethylenediamine and 3-amino-1-propanol, as well as tertiary amines like 1-dimethylamino-2-propanol . These interactions are crucial for understanding the compound’s role in biochemical processes.
Molecular Mechanism
At the molecular level, 3-Dimethylamino-2,2-dimethyl-1-propanol exerts its effects through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These molecular interactions are essential for understanding how the compound influences biochemical and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Dimethylamino-2,2-dimethyl-1-propanol change over time. The compound’s stability, degradation, and long-term effects on cellular function are important factors to consider. Studies have shown that the compound’s interactions with carbon dioxide and other amines can vary with time and temperature, affecting its overall stability and efficacy .
Dosage Effects in Animal Models
The effects of 3-Dimethylamino-2,2-dimethyl-1-propanol vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in various applications .
Transport and Distribution
The transport and distribution of 3-Dimethylamino-2,2-dimethyl-1-propanol within cells and tissues are important for its activity and function. The compound interacts with transporters and binding proteins, influencing its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of 3-Dimethylamino-2,2-dimethyl-1-propanol affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its overall efficacy in biochemical processes .
准备方法
3-Dimethylamino-2,2-dimethyl-1-propanol can be synthesized through several methods. One common synthetic route involves the reaction of 2,2-dimethyl-1-propanol with dimethylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained .
Industrial production methods often involve the use of large-scale reactors where the reactants are combined and heated to the appropriate temperature. The reaction mixture is then purified through distillation or other separation techniques to isolate the desired compound .
化学反应分析
3-Dimethylamino-2,2-dimethyl-1-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions .
相似化合物的比较
3-Dimethylamino-2,2-dimethyl-1-propanol can be compared with similar compounds such as:
2,2-Dimethyl-1-propanol:
3-Dimethylamino-1-propanol: This compound has a similar structure but lacks the additional methyl groups on the carbon adjacent to the amino group.
3-Diethylamino-1-propanol: Similar in structure but with ethyl groups instead of methyl groups attached to the nitrogen atom.
The uniqueness of 3-Dimethylamino-2,2-dimethyl-1-propanol lies in its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs.
属性
IUPAC Name |
3-(dimethylamino)-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2,6-9)5-8(3)4/h9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEWZDAEJUUIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066452 | |
| Record name | 1-Propanol, 3-(dimethylamino)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19059-68-8 | |
| Record name | 3-(Dimethylamino)-2,2-dimethyl-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19059-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Dimethylamino)-2,2-dimethyl-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019059688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Dimethylamino-2,2-dimethyl-1-propanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403920 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanol, 3-(dimethylamino)-2,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanol, 3-(dimethylamino)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(dimethylamino)-2,2-dimethylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(DIMETHYLAMINO)-2,2-DIMETHYL-1-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z86J68AVL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of DMADMP contribute to its function in anion exchange membranes?
A1: DMADMP plays a crucial role in the AEM by providing the anion exchange functionality. The tertiary amine group within DMADMP's structure allows it to act as an anion exchange site. When incorporated into the membrane, the amine group can be protonated, acquiring a positive charge. This positive charge attracts and binds negatively charged ions (anions) from the solution, facilitating the selective transport of anions across the membrane.
Q2: What are the key material properties of DMADMP-functionalized AEMs relevant to acid recovery?
A: The study [] highlighted several important material properties of the DMADMP-functionalized AEMs, including:
Q3: What analytical techniques were used to characterize the DMADMP-functionalized AEMs?
A: The researchers in [] employed various analytical techniques to characterize the synthesized membranes:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide](/img/structure/B90919.png)

![1,6-Dioxaspiro[4.4]nonane](/img/structure/B90924.png)







